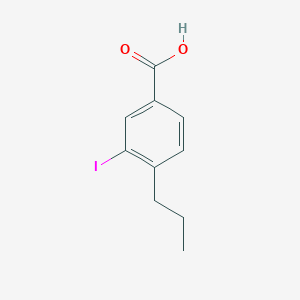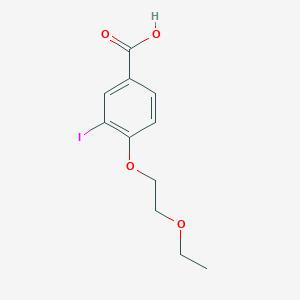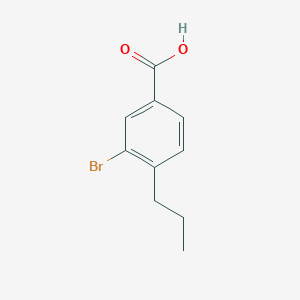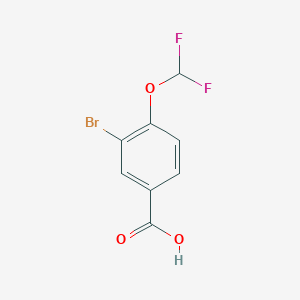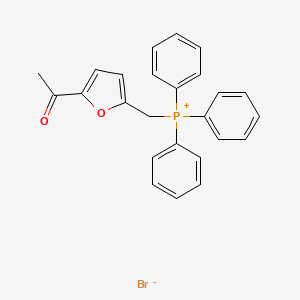
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide
Descripción general
Descripción
((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C25H22BrO2P . It is a bromide salt of a phosphonium cation, characterized by its unique structure that includes a furan ring substituted with an acetyl group and a triphenylphosphonium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable furan derivative. One common method is the reaction of triphenylphosphine with 5-acetyl-2-furylmethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized furan derivatives, while substitution reactions can produce various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Chemistry: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is used in organic synthesis, particularly in the Wittig reaction to form alkenes. It serves as a precursor to phosphonium ylides, which are key intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is explored for its potential as a mitochondrial-targeting agent. The triphenylphosphonium moiety facilitates the delivery of bioactive molecules to mitochondria, making it useful in studies related to mitochondrial function and oxidative stress .
Industry: The compound’s unique properties make it valuable in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide involves its ability to form phosphonium ylides. These ylides participate in the Wittig reaction, where they react with aldehydes or ketones to form alkenes. The triphenylphosphonium moiety enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and mitochondrial targeting .
Comparación Con Compuestos Similares
Methyltriphenylphosphonium bromide: This compound is structurally similar but lacks the furan ring and acetyl group.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Uniqueness: ((5-Acetylfuran-2-yl)methyl)triphenylphosphonium bromide is unique due to the presence of the furan ring and acetyl group, which impart distinct chemical properties and potential biological activities. This makes it a versatile compound for various research applications, distinguishing it from other phosphonium salts .
Propiedades
IUPAC Name |
(5-acetylfuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O2P.BrH/c1-20(26)25-18-17-21(27-25)19-28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-18H,19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAHNVKJSKENPJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382873 | |
| Record name | T0201-2599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114430-55-6 | |
| Record name | T0201-2599 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ACETYL-FURAN-2-YLMETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


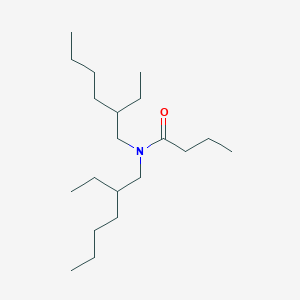
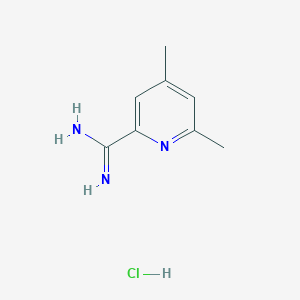
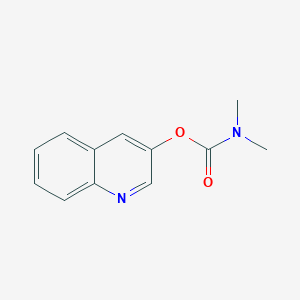
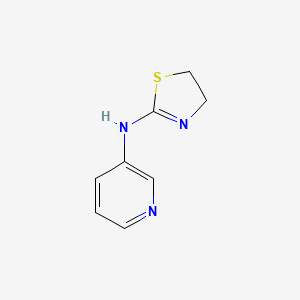
![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)
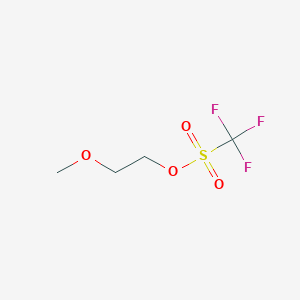
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3045740.png)
